molecular formula C5H5F3O2 B1304038 Methyl 2-(trifluoromethyl)acrylate CAS No. 382-90-1

Methyl 2-(trifluoromethyl)acrylate

Cat. No. B1304038
CAS RN: 382-90-1
M. Wt: 154.09 g/mol
InChI Key: GTRBXMICTQNNIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(trifluoromethyl)acrylate (MTFMA) is a chemical compound that has garnered interest due to its potential applications in various high-tech fields and its role as a versatile comonomer in polymer chemistry. The compound is derived from 3,3,3-trifluoropropene and can be synthesized through different chemical routes, including hydrocarbonylation reactions . Its molecular structure and the presence of the trifluoromethyl group contribute to its unique physical and chemical properties, making it a valuable monomer for the production of polymers with specific characteristics .

Synthesis Analysis

The synthesis of MTFMA has been explored through various methods. One approach involves the cobalt-catalyzed carbonylation of 2-bromo-3,3,3-trifluoropropene under mild conditions, although this method yields only about 30% of the desired methyl ester . An alternative route starting from 2-(trifluoromethyl)propanal, obtained by rhodium-catalyzed hydroformylation of 3,3,3-trifluoropropene, has shown more promise. This latter method involves α-selenenylation followed by H2O2 oxidation, resulting in a higher yield of 68% for the production of 2-(trifluoromethyl)acrylic acid (TFMAA), which can then be esterified to form MTFMA .

Molecular Structure Analysis

The molecular structure of methyl acrylate, a related compound to MTFMA, has been studied using gas electron diffraction and ab initio calculations. The molecule exists in a conformational equilibrium of s-cis and s-trans forms, with specific bond lengths and angles that contribute to its reactivity and polymerization behavior . Although the exact structure of MTFMA is not detailed in the provided papers, it can be inferred that the addition of the trifluoromethyl group would influence its molecular geometry and electronic properties, potentially affecting its reactivity and the properties of the resulting polymers .

Chemical Reactions Analysis

MTFMA and related monomers can undergo various chemical reactions, particularly polymerization. Radical polymerization and copolymerization behaviors have been studied, with findings indicating that certain monomers can homopolylymerize faster than methyl methacrylate (MMA) despite the presence of large 2-substituents . The steric hindrance from these substituents can affect the rate constants of propagation and termination during polymerization, leading to the formation of high molecular weight polymers . Additionally, the electron-withdrawing nature of the trifluoromethyl group can influence the reactivity of the monomer in copolymerization reactions with electron-donating monomers .

Physical and Chemical Properties Analysis

The physical and chemical properties of MTFMA and its polymers are influenced by the trifluoromethyl group. This group imparts a high degree of electronegativity to the monomer, which can affect its homopolymerization under anionic conditions and its copolymerization with other monomers . The presence of the trifluoromethyl group also contributes to the low toxicity, easy availability, and easy handling of these monomers, making them suitable for a wide range of applications, including lithography, polymer electrolyte membranes for fuel cells, and protective coatings . The polymorphism of acrylic and methacrylic acid esters containing long-fluorocarbon chains has been studied, revealing that the crystal form can significantly affect the polymerizability of these compounds .

Scientific Research Applications

Polymerization and Copolymerization

  • Methyl 2-(trifluoromethyl)acrylate is significant in polymer science, especially in the polymerization and copolymerization processes. It is often used in synthesizing various polymers and copolymers due to its high reactivity and ability to impart desirable properties to the resulting materials. For instance, the homopolymerization of 2-(trifluoromethyl)acrylic acid and the radical copolymerization of alkyl 2-trifluoromethacrylates with electron-donating monomers lead to the production of alternating copolymers. These polymers find applications in areas like lithography, molecularly imprinted polymers, optics, adsorbents, polymer electrolyte membranes for fuel cells, lithium-ion batteries, protective stone coatings, multicompartmental micelles, and nanocomposites (Patil & Améduri, 2013).

Photoinduced Living Radical Polymerization

  • Methyl 2-(trifluoromethyl)acrylate is instrumental in photoinduced living radical polymerization processes. This application is critical in synthesizing polymers with controlled molecular weights and specific functionalities. Such polymers are useful in various high-tech applications, including the creation of smart materials with specific optical, electrical, or mechanical properties (Anastasaki et al., 2014).

Environmental Applications

  • In environmental applications, methyl 2-(trifluoromethyl)acrylate can be used in systems designed for the removal of waste gases. Biotrickling filters packed with ceramic particles and immobilized with activated sludge have shown effectiveness in removing methyl acrylate waste gas, highlighting its potential for environmental cleanup and pollution control (Wu et al., 2016).

Dispersion Polymerization in Nonpolar Solvents

  • It also finds use in dispersion polymerization processes, particularly in nonpolar solvents. This application is crucial in the coatings industry, where it aids in the production of polymer films with specific mechanical and optical properties (Houillot et al., 2010).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs affected are the respiratory system .

Future Directions

Methyl 2-(trifluoromethyl)acrylate is expected to find many novel applications in the future . Its derivatives are currently being used in the protection of crops from pests . Several Methyl 2-(trifluoromethyl)acrylate derivatives are also used in the pharmaceutical and veterinary industries .

Relevant Papers Several papers have been published on the topic of Methyl 2-(trifluoromethyl)acrylate. These include studies on the synthesis and characterization of well-defined block copolymers , radical copolymerization of 2-trifluoromethylacrylic monomers , and the synthesis and application of trifluoromethylpyridines .

properties

IUPAC Name

methyl 2-(trifluoromethyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5F3O2/c1-3(4(9)10-2)5(6,7)8/h1H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTRBXMICTQNNIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=C)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10382061
Record name Methyl 2-(trifluoromethyl)acrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10382061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(trifluoromethyl)acrylate

CAS RN

382-90-1
Record name Methyl 2-(trifluoromethyl)acrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10382061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 382-90-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-(trifluoromethyl)acrylate
Reactant of Route 2
Reactant of Route 2
Methyl 2-(trifluoromethyl)acrylate
Reactant of Route 3
Reactant of Route 3
Methyl 2-(trifluoromethyl)acrylate
Reactant of Route 4
Reactant of Route 4
Methyl 2-(trifluoromethyl)acrylate
Reactant of Route 5
Reactant of Route 5
Methyl 2-(trifluoromethyl)acrylate
Reactant of Route 6
Reactant of Route 6
Methyl 2-(trifluoromethyl)acrylate

Citations

For This Compound
62
Citations
U Matteoli, C Botteghi, F Sbrogiò, V Beghetto… - Journal of Molecular …, 1999 - Elsevier
Esters and amides of 2-(trifluoromethyl)acrylic acid (TFMAA) have been synthesised by two different routes involving CO-chemistry. The alkoxycarbonylation of 2-bromo-3,3,3-…
Number of citations: 20 www.sciencedirect.com
P Xiao - 2021 - theses.hal.science
Owing to the unique properties of the trifluoromethyl (CF₃) group, CF₃-substituted alkenes play important roles in pharmaceuticals, agrochemicals, and materials science. Among …
Number of citations: 5 theses.hal.science
RJP Hung, HV Tran, BC Trinque… - Advances in Resist …, 2001 - spiedigitallibrary.org
Fluorocarbon polymers and siloxane-based polymers have been identified as promising resist candidates for 157 nm material design because of their relatively high transparency at …
Number of citations: 49 www.spiedigitallibrary.org
F Boujioui, F Zhuge, H Damerow, M Wehbi… - Journal of Materials …, 2018 - pubs.rsc.org
A poly(vinylidene fluoride-co-(2-oxo-1,3-dioxolan-4-yl)methyl 2-(trifluoromethyl)acrylate) random copolymer, poly(VDF-co-MAF-cyCB), with a MAF-cyCB weight fraction of 59% was …
Number of citations: 30 pubs.rsc.org
T Chiba, RJ Hung, S Yamada, B Trinque… - Journal of …, 2000 - jstage.jst.go.jp
The goal or this work has been to study candidate fluorocarbon materials that might serve as platforms from which to design 157nm resists. A specific goal of the work has been to …
Number of citations: 86 www.jstage.jst.go.jp
S Banerjee, M Wehbi, A Manseri, A Mehdi… - … applied materials & …, 2017 - ACS Publications
Vinylidene fluoride (VDF)-based copolymers bearing pendant phosphonic acid function for potential application as anticorrosion coatings were synthesized via free radical …
Number of citations: 42 pubs.acs.org
S Yamazaki, Y Maenaka, K Fujinami, Y Mikata - RSC advances, 2012 - pubs.rsc.org
Reaction of the Huisgen zwitterions, derived from triphenylphosphine and azodicarboxylates with activated alkenes has been studied. The reaction of various ethenetricarboxylates and …
Number of citations: 19 pubs.rsc.org
M Wehbi, S Banerjee, A Hachem, A Alaaeddine… - … problems, new areas of …, 2020 - elibrary.ru
2-Trifluoromethacrylic acid (MAF) in a versatile building block for the synthesis of new functional monomers.[1] It can be homopolymerized by anionic initiation [2] but failed in the …
Number of citations: 2 elibrary.ru
M Wehbi, S Banerjee, A Mehdi, A Alaaeddine… - …, 2017 - ACS Publications
Vinylidene fluoride (VDF)-based copolymers bearing pendant trialkoxysilane groups for potential applications for coatings were synthesized via a free radical copolymerization of VDF …
Number of citations: 25 pubs.acs.org
HV Tran, RJ Hung, T Chiba, S Yamada… - Journal of …, 2001 - jstage.jst.go.jp
Fluorocarbon polymers and siloxane-based polymers have been identified as promising resist candidates for 157nm material design because of their relatively high transparency at this …
Number of citations: 34 www.jstage.jst.go.jp

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.